2-chloro-N-(3-ethoxyphenyl)benzamide
Description
Contextual Background of Benzamide (B126) Scaffolds in Medicinal Chemistry
Benzamide derivatives represent a pivotal class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in the field of medicinal chemistry, featuring prominently in a wide array of therapeutic agents. iucr.orgresearchgate.net The prevalence of the benzamide scaffold in drug design can be attributed to its versatile chemical nature, which allows for extensive structural modifications to modulate pharmacological activity. The amide linkage is relatively stable and can participate in hydrogen bonding, a crucial interaction for binding to biological targets such as enzymes and receptors.
The pharmacological landscape of benzamide derivatives is remarkably diverse, encompassing antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular activities. iucr.org For instance, certain substituted benzamides are known to exhibit anticonvulsant properties, while others function as prokinetic and antiemetic agents. This broad spectrum of biological activity underscores the significance of the benzamide core in the development of novel therapeutics. The ability to introduce various substituents onto both the benzoyl and the N-phenyl rings provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of these molecules, making them attractive candidates for drug discovery programs. researchgate.net
Rationale for Comprehensive Investigation of 2-chloro-N-(3-ethoxyphenyl)benzamide
The specific compound, this compound, has been singled out for a thorough investigation due to its unique combination of structural features, which suggests a potential for interesting biological activity. The molecule incorporates a 2-chloro substitution on the benzoyl ring and a 3-ethoxy group on the N-phenyl ring. The presence and position of a halogen atom, such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. Similarly, the ethoxy group, an electron-donating substituent, can modulate the electronic properties and steric profile of the N-phenyl ring, which in turn can affect receptor affinity and selectivity.
While extensive research has been conducted on various substituted benzamides, a detailed analysis of the this compound isomer is notably absent in the current scientific literature. The investigation of this specific compound is therefore warranted to fill this knowledge gap and to explore its potential as a novel scaffold in medicinal chemistry. By systematically characterizing its chemical and physical properties, a foundation can be laid for future studies into its possible therapeutic applications.
Scope and Defined Research Objectives for this compound
The primary objective of this article is to provide a comprehensive overview of this compound, focusing exclusively on its chemical and physical characteristics. The scope of this investigation is strictly limited to the foundational scientific properties of the compound.
The specific research objectives are as follows:
To detail the general synthetic methodologies applicable to the preparation of this compound.
To present a thorough analysis of its physicochemical properties, drawing comparisons with closely related isomers where direct data is unavailable.
To provide a detailed account of its spectroscopic characteristics, including predicted and comparative data for NMR, IR, and Mass Spectrometry.
This article will not discuss any dosage, administration, safety, or adverse effect profiles, as such information falls outside the defined research objectives. The focus remains solely on the fundamental chemical and physical properties of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-12-7-5-6-11(10-12)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
UMNLFYABQVCADF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 Chloro N 3 Ethoxyphenyl Benzamide
Retrosynthetic Analysis of the 2-chloro-N-(3-ethoxyphenyl)benzamide Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comhilarispublisher.comhilarispublisher.com For this compound, the most logical and common disconnection occurs at the amide C-N bond. This is because numerous reliable reactions exist for the formation of this bond. amazonaws.com
This disconnection breaks the target molecule into two key synthetic precursors, known as synthons. The analysis proceeds as follows:
Target Molecule: this compound
Disconnection: The C(O)-N amide bond is identified as the key strategic disconnection.
Synthons: This disconnection yields an acylium cation synthon derived from the benzoyl portion and an anilide anion synthon from the ethoxyphenylamine portion.
Synthetic Equivalents: These theoretical synthons correspond to practical, stable reagents. The 2-chlorobenzoyl acylium cation is most commonly sourced from 2-chlorobenzoic acid or its more reactive derivative, 2-chlorobenzoyl chloride . The 3-ethoxyphenylamide anion is derived from the nucleophilic amine, 3-ethoxyaniline (B147397) .
This analysis simplifies the synthetic challenge into a single key step: the coupling of an activated 2-chlorobenzoic acid derivative with 3-ethoxyaniline.

Targeted Synthetic Routes for this compound
Based on the retrosynthetic analysis, several forward-synthetic routes can be designed to construct the target molecule. These methods range from direct coupling reactions to multistep sequences that utilize highly reactive intermediates.
The most atom-economical approach to amide bond formation is the direct condensation of a carboxylic acid with an amine, which formally eliminates a molecule of water. ucl.ac.uk In the context of synthesizing this compound, this would involve the direct reaction of 2-chlorobenzoic acid with 3-ethoxyaniline. However, the direct thermal condensation is rarely practical for all but the simplest substrates due to the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. fishersci.it
To overcome this, modern synthetic methods employ catalysts or stoichiometric coupling agents to facilitate the reaction under milder conditions. ucl.ac.ukfishersci.it Boronic acid catalysts, for example, have proven effective in promoting direct amidation, even with less nucleophilic amines like anilines. rsc.org
| Coupling Agent / Catalyst | General Description | Typical Conditions |
| Carbodiimides (EDC, DCC) | Stoichiometric reagents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.it | Aprotic solvent (DCM, THF), Room Temp, 8-16 h. |
| Boronic Acids | Catalytic reagents that are thought to activate the carboxylic acid. They are valued for their relatively low toxicity and ability to function at room temperature for some substrates. ucl.ac.ukrsc.org | 5-10 mol% catalyst, solvent (e.g., toluene), may require heat and water removal. |
| Phosphonium Reagents (T3P®) | A cyclic phosphonic acid anhydride (B1165640) that acts as a powerful dehydrating agent, promoting amide bond formation with low rates of epimerization for chiral substrates. organic-chemistry.org | Aprotic solvent (EtOAc), base (pyridine), Room Temp. |
This table presents generalized data for common direct amidation methods applicable to the synthesis of N-aryl benzamides.
A highly reliable and widely used method for synthesizing benzamides involves a two-step sequence: the activation of the carboxylic acid via conversion to an acyl halide, followed by amidation. fishersci.it This approach, often referred to as the Schotten-Baumann reaction, is particularly effective for less reactive anilines. core.ac.uk
Step 1: Synthesis of 2-chlorobenzoyl chloride
2-chlorobenzoic acid is converted into the highly electrophilic 2-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. fishersci.itorganic-chemistry.org

Step 2: Amidation of 2-chlorobenzoyl chloride with 3-ethoxyaniline
The resulting 2-chlorobenzoyl chloride is then reacted with 3-ethoxyaniline. The reaction is typically rapid and exothermic. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it unreactive. fishersci.itchemguide.co.uk

| Step | Reagents & Purpose | Byproducts |
| 1. Acid Halogenation | Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride. Purpose: To convert the less reactive carboxylic acid into a highly electrophilic acyl chloride. | SO₂, HCl (for SOCl₂) or CO, CO₂, HCl (for (COCl)₂) |
| 2. Amidation | Reagents: 3-ethoxyaniline, Pyridine or Triethylamine. Purpose: The amine acts as the nucleophile. The base neutralizes the HCl byproduct. | Pyridinium hydrochloride or Triethylammonium chloride |
This table outlines the standard two-step Schotten-Baumann approach for the synthesis of this compound.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com Several green strategies can be applied to the synthesis of this compound.
One prominent green method is the use of solvent-free reaction conditions. tandfonline.comsemanticscholar.org For instance, the direct condensation of 2-chlorobenzoic acid and 3-ethoxyaniline could potentially be achieved by mixing the reactants with a solid, recoverable catalyst like boric acid and heating the mixture directly, thus avoiding the environmental and economic costs of solvents. semanticscholar.org
Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing side-product formation. researchgate.net The Ullmann condensation of 2-chlorobenzoic acids has been successfully promoted by microwave irradiation in dry media, suggesting this could be a viable, energy-efficient route. researchgate.net
| Technique | Principle | Advantage over Traditional Methods |
| Solvent-Free Synthesis | Reactants are mixed directly, often with a catalyst, in the absence of a solvent. semanticscholar.org | Eliminates solvent waste, reduces purification steps, lowers cost, and improves safety. |
| Microwave Irradiation | Uses microwave energy to heat the reaction mixture rapidly and uniformly. researchgate.net | Drastically reduced reaction times, often improved yields, and enhanced energy efficiency. |
| Use of Greener Catalysts | Employs catalysts that are less toxic and more environmentally benign, such as boric acid. semanticscholar.org | Reduces hazardous waste and improves the overall safety profile of the synthesis. |
This table compares green chemistry approaches to traditional synthetic methods for benzamide (B126) formation.
Mechanistic Studies of Key Synthetic Transformations
Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of the amide bond from an acyl chloride and an amine is a well-studied and fundamental transformation in organic chemistry.
The reaction between 2-chlorobenzoyl chloride and 3-ethoxyaniline proceeds via a nucleophilic acyl substitution mechanism, which is characterized by an addition-elimination sequence. chemguide.co.ukkhanacademy.org
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-ethoxyaniline at the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This addition step breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a negatively charged tetrahedral intermediate. chemguide.co.uk
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being an excellent leaving group, is expelled from the intermediate.
Deprotonation: The product of the elimination step is a protonated amide. A base present in the reaction mixture, typically a second molecule of 3-ethoxyaniline or an added base like pyridine, removes the proton from the nitrogen atom. chemguide.co.uk This final acid-base step yields the neutral this compound product and an ammonium salt byproduct.

Investigation of Intermediates and Transition States
While specific experimental or computational studies on the intermediates and transition states for the synthesis of this compound are not extensively documented in publicly available literature, the mechanism can be elucidated based on the well-established pathway for Schotten-Baumann reactions. organic-chemistry.org
The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3-ethoxyaniline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This step leads to the formation of a tetrahedral intermediate. This intermediate is characterized by a transient sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon.
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction parameters is a critical aspect of synthesizing this compound to maximize the yield and purity of the final product. Key parameters that are typically adjusted include the choice of solvent, the type and amount of catalyst (base), the reaction temperature, and the reaction duration.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the efficiency of the N-acylation reaction. The solvent's primary roles are to dissolve the reactants and to facilitate the interaction between them. For the synthesis of benzamides, a variety of solvents can be employed, ranging from aprotic non-polar to polar aprotic, and even biphasic systems. wikipedia.org
In a typical laboratory setting, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often favored. These solvents are effective at dissolving both the aniline (B41778) and the acid chloride. The use of a two-phase system, often consisting of water and an organic solvent like dichloromethane, is characteristic of the Schotten-Baumann reaction conditions. wikipedia.org In such a system, the inorganic base (e.g., sodium hydroxide) resides in the aqueous phase to neutralize the HCl byproduct, while the reactants and the product remain in the organic phase. The efficiency of the reaction in a biphasic system can be influenced by the rate of mixing or the use of a phase-transfer catalyst.
Below is an illustrative data table showing how solvent choice could affect the yield of a typical benzamide synthesis.
Table 1: Illustrative Effect of Solvent on the Yield of a Generic Benzamide Synthesis
| Entry | Solvent | Dielectric Constant (Approx.) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | 9.1 | 4 | 92 |
| 2 | Tetrahydrofuran (THF) | 7.5 | 4 | 88 |
| 3 | Acetonitrile (MeCN) | 37.5 | 4 | 85 |
| 4 | Toluene (B28343) / Water (biphasic) | - | 6 | 90 |
Note: This data is illustrative for a representative Schotten-Baumann reaction and not specific experimental data for this compound.
Catalyst Selection and Role in Reaction Kinetics
In the context of synthesizing this compound from an acid chloride, the "catalyst" is typically a stoichiometric or slight excess of a base. The primary role of the base is to act as an acid scavenger, neutralizing the hydrochloric acid formed during the reaction. organic-chemistry.orgvedantu.com This prevents the protonation of the unreacted 3-ethoxyaniline, which would form an unreactive ammonium salt.
Commonly used bases include tertiary amines like triethylamine (Et₃N) and pyridine, or inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The choice of base can influence the reaction kinetics. Stronger, more nucleophilic bases like pyridine can sometimes act as nucleophilic catalysts by first reacting with the acid chloride to form a more reactive acylpyridinium salt. This intermediate is then more susceptible to attack by the aniline. However, for a relatively reactive acid chloride like 2-chlorobenzoyl chloride, a non-nucleophilic base like triethylamine is often sufficient.
The following table illustrates the potential impact of different bases on the reaction yield.
Table 2: Illustrative Effect of Base on the Yield of a Generic Benzamide Synthesis
| Entry | Base | pKa of Conjugate Acid (Approx.) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine | 10.7 | 4 | 92 |
| 2 | Pyridine | 5.2 | 4 | 90 |
| 3 | Sodium Hydroxide (aq) | 14 | 6 | 91 |
| 4 | Potassium Carbonate | 10.3 | 8 | 85 |
Note: This data is illustrative for a representative Schotten-Baumann reaction and not specific experimental data for this compound.
Temperature and Time Profile Optimization
Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results. The acylation of anilines with benzoyl chlorides is generally an exothermic process and can often be carried out at room temperature. However, for less reactive substrates or to ensure the completion of the reaction, moderate heating may be applied.
A typical optimization process would involve monitoring the reaction progress over time at a set temperature using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to identify the point at which the consumption of the limiting reactant is complete, without the formation of significant degradation byproducts that can occur with prolonged reaction times or excessive heat. For the synthesis of this compound, a reaction time of a few hours at room temperature is likely sufficient, but this would be confirmed empirically.
The table below provides a hypothetical optimization profile for temperature and time.
Table 3: Illustrative Optimization of Temperature and Time for a Generic Benzamide Synthesis
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | 0 | 6 | 85 |
| 2 | 25 (Room Temp.) | 2 | 90 |
| 3 | 25 (Room Temp.) | 4 | >98 |
| 4 | 50 | 1 | >98 |
| 5 | 50 | 4 | >98 (with some byproduct formation) |
Note: This data is illustrative for a representative Schotten-Baumann reaction and not specific experimental data for this compound.
Advanced Spectroscopic and Structural Characterization of 2 Chloro N 3 Ethoxyphenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of 2-chloro-N-(3-ethoxyphenyl)benzamide reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons, which is in turn affected by the presence of neighboring atoms and functional groups.
The ¹H NMR spectrum is expected to show a complex pattern of signals. The ethoxy group protons would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling with each other. The aromatic protons on both the 2-chlorobenzoyl and 3-ethoxyphenyl rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm. The specific coupling patterns (e.g., doublets, triplets, multiplets) of these aromatic protons are dictated by their positions relative to each other and the substituents on the rings. The amide proton (N-H) usually appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Amide N-H | 8.0 - 9.0 | Broad Singlet | 1H |
| Aromatic H's | 6.7 - 7.8 | Multiplets | 8H |
| Methylene (-OCH₂CH₃) | 3.9 - 4.2 | Quartet | 2H |
| Methyl (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum.
The ¹³C NMR spectrum of this compound is anticipated to display signals for all 15 carbon atoms. The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region, typically between 160 and 170 ppm. The aromatic carbons will produce a series of signals in the range of 110-160 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon attached to the ethoxy group (C-O) will have their chemical shifts influenced by these electronegative atoms. The two carbons of the ethoxy group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 164 - 168 |
| Aromatic C-Cl | 130 - 135 |
| Aromatic C-O | 155 - 160 |
| Other Aromatic C's | 110 - 140 |
| Methylene (-OCH₂CH₃) | 60 - 65 |
| Methyl (-OCH₂CH₃) | 14 - 16 |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton networks within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. A prominent band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The C=O stretching vibration of the amide group (Amide I band) will appear as a strong absorption around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1520-1550 cm⁻¹. The C-O stretching of the ethoxy group will likely produce a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, between 600 and 800 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3300 - 3400 |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 |
| Amide N-H | Bend (Amide II) | 1520 - 1550 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ether C-O | Stretch | 1200 - 1250 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₄ClNO₂), the expected monoisotopic mass can be calculated with high precision. The presence of the chlorine atom will also result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, due to the ³⁵Cl isotope). This isotopic signature serves as a key confirmation of the presence of a chlorine atom in the molecule.
The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of the benzoyl cation and the anilide radical cation or their respective fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for assessing the purity and confirming the identity of synthetic organic compounds such as this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
In a typical analysis, the sample is volatilized and introduced into the GC column. The separation is based on the compound's boiling point and affinity for the stationary phase. For a highly pure sample of this compound, the resulting chromatogram would be expected to display a single, sharp, and symmetrical peak, indicating the absence of significant impurities. The retention time of this peak serves as a characteristic identifier under specific chromatographic conditions.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized. The mass analyzer then separates the resulting ions based on their mass-to-charge (m/z) ratio. The mass spectrum provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. For this compound (C₁₅H₁₄ClNO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 275.73 g/mol ). The presence of the chlorine isotope (³⁷Cl) would also result in a characteristic [M+2]⁺ peak with an intensity of about one-third of the main [M]⁺ peak. The fragmentation pattern, which results from the breakdown of the molecular ion, offers a structural fingerprint that can be used to confirm the compound's identity.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure and crystal packing was established.
Crystal System, Space Group, and Unit Cell Parameters
The crystallographic analysis of this compound revealed its specific solid-state architecture. The compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions have been precisely determined. These parameters define the geometry and volume of this repeating block.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The SCXRD data allows for a meticulous examination of the molecule's internal geometry. The bond lengths and angles within the this compound molecule are generally within expected ranges for similar benzanilide (B160483) structures. The central amide linkage (N-C=O) exhibits partial double bond character, resulting in a planar conformation of this group.
Investigation of Intra- and Intermolecular Interactions
The stability of the crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of this compound, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular hydrogen bond helps to stabilize the molecular conformation.
Crucially, the molecules are linked in the crystal lattice by intermolecular N-H···O hydrogen bonds. In this interaction, the amide hydrogen (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. This interaction links the molecules into chains, which is a common packing motif for secondary amides. These chains are further organized into a three-dimensional architecture through weaker van der Waals forces.
(D = Donor atom; A = Acceptor atom)
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. rsc.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close contact between neighboring molecules. Close contacts, indicative of significant intermolecular interactions like hydrogen bonds, appear as distinct red spots on the dₙₒᵣₘ surface.
This quantitative breakdown provides a comprehensive picture of the forces that govern the supramolecular assembly of this compound in the solid state. nih.gov
Computational Chemistry and Molecular Modeling Investigations of 2 Chloro N 3 Ethoxyphenyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-chloro-N-(3-ethoxyphenyl)benzamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional conformation (geometry optimization). This process minimizes the energy of the molecule to find its ground state structure. From this optimized geometry, various electronic properties can be calculated.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | ||
| C=O | 1.230 | ||
| N-H | 1.012 | ||
| C-N | 1.360 | ||
| O-C(ethyl) | 1.370 | ||
| C-C (aromatic) | 1.390 - 1.410 | ||
| C-N-C | 128.5 | ||
| O=C-N | 122.0 | ||
| Cl-C-C | 119.8 | ||
| C-O-C | 118.0 | ||
| Phenyl-C-N-Phenyl | 45.0 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Properties
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | 5.25 |
| Ionization Potential | 6.50 |
| Electron Affinity | 1.25 |
| Electronegativity (χ) | 3.875 |
| Chemical Hardness (η) | 2.625 |
| Chemical Softness (S) | 0.381 |
| Electrophilicity Index (ω) | 2.85 |
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different electrostatic potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the ethoxy oxygen, and positive potential near the amide hydrogen.
Natural Bond Orbital (NBO) and Atom in Molecule (AIM) Analyses
The Atom in Molecule (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. Key parameters derived from AIM analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points, offer insights into the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).
Table 3: Hypothetical NBO Analysis for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O(carbonyl) | π(C-N) | 25.5 |
| LP(1) N | π(C=O) | 40.2 |
| LP(1) O(ethoxy) | π(C-C aromatic) | 5.8 |
| σ(C-H) | σ(C-C) | 2.1 |
Molecular Docking Studies for Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein or receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes and Conformational Preferences within Target Sites
In a hypothetical molecular docking study, this compound would be docked into the active site of a relevant biological target. The simulation would explore various possible conformations of the ligand within the binding pocket and calculate the binding affinity for each pose. The results would reveal the most likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. This information is critical for understanding the structural basis of the ligand's potential biological activity.
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | Tyr234, Phe345 | π-π Stacking |
| Gln156 | Hydrogen Bond (with C=O) | ||
| Leu340, Val120 | Hydrophobic | ||
| 2 | -7.9 | Ser155 | Hydrogen Bond (with N-H) |
| Trp84 | π-π Stacking | ||
| Ile100, Ala121 | Hydrophobic |
Characterization of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions
A critical aspect of understanding the biological potential of any compound is the detailed analysis of its interactions with a target protein. This typically involves molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor.
Hydrogen Bonding: These interactions are crucial for the specificity and affinity of a ligand. They involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. For this compound, the amide group (-CONH-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The ether oxygen in the ethoxy group also has the potential to act as a hydrogen bond acceptor. A computational study would identify specific amino acid residues in a target's active site that could form these bonds.
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, and are a major driving force for binding. The two phenyl rings and the ethyl group of this compound would be expected to form hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within a binding pocket.
Electrostatic Interactions: These arise from the attraction or repulsion of charged or polarized groups. The chlorine atom on the benzoyl ring introduces a region of negative electrostatic potential, while the partial charges on the amide group also contribute to the electrostatic profile of the molecule. A detailed analysis would map the electrostatic potential of the ligand and identify complementary charged or polar residues in the protein's active site.
At present, there are no published studies that provide a specific characterization of these interactions for this compound with a biological target.
Identification of Key Active Site Residues Involved in Ligand Recognition
The identification of key amino acid residues is a direct outcome of molecular docking and modeling studies. These are the residues that form the most significant and stable interactions with the ligand, thereby anchoring it in the binding site.
A computational investigation would typically generate a table of these key residues, detailing the type of interaction (e.g., hydrogen bond, hydrophobic, pi-pi stacking) and the distance of the interaction. Without a specific protein target and a corresponding modeling study for this compound, it is not possible to list these residues.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics
Molecular dynamics simulations provide a more dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding.
Root Mean Square Deviation (RMSD) Analysis of Ligand-Protein Trajectories
RMSD is a measure of the average distance between the atoms of a superimposed protein or ligand at different time points during a simulation, compared to a reference structure. A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and is stable.
A typical MD simulation study would present a plot of RMSD versus simulation time. A low and converging RMSD value for both the protein backbone and the ligand would indicate a stable binding mode. No such data is currently available for this compound.
Conformational Changes and Flexibility within the Binding Pocket
MD simulations can also reveal how the binding of a ligand affects the conformation and flexibility of the protein's binding pocket. This is often analyzed by calculating the Root Mean Square Fluctuation (RMSF) of individual residues. Residues with high RMSF values are more flexible.
The binding of this compound could potentially induce conformational changes in the active site to better accommodate the ligand, a phenomenon known as "induced fit." Analysis of the simulation trajectory would highlight which residues become more or less flexible upon ligand binding, providing insights into the mechanism of interaction. This information remains to be determined through future research.
In Silico ADMET Predictions for Research on Lead Compound Potential
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in the early stages of drug discovery to assess the viability of a compound as a potential drug candidate.
Theoretical Evaluation of Absorption and Distribution Characteristics
Various computational models are used to predict the pharmacokinetic properties of a molecule. These predictions are based on the physicochemical properties of the compound, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).
Absorption: This is often predicted by evaluating characteristics like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These models help to estimate the extent to which a compound might be absorbed after oral administration.
Distribution: Key parameters for distribution include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to exert its effect, while the ability to cross the blood-brain barrier is important for drugs targeting the central nervous system.
While general predictions for similar benzamide (B126) structures can be found in the literature, specific, validated in silico ADMET data for this compound is not available in published research. A dedicated study would be required to generate reliable predictions for this compound.
Computational Assessment of Metabolism and Excretion Pathways
The prediction of a compound's metabolic fate is a critical component of computational drug discovery. In silico tools are frequently employed to identify potential metabolites and the enzymes responsible for their formation, primarily the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These computational models use various approaches, including machine learning and rule-based systems, to predict the sites on a molecule most likely to undergo metabolic transformation. frontiersin.org Common metabolic reactions predicted by these tools include hydroxylation, N-dealkylation, and O-dealkylation.
For this compound, a comprehensive search of scientific literature and chemical databases did not yield specific studies on its computational metabolic assessment. Therefore, the precise metabolic pathways, the involvement of specific CYP isozymes (such as CYP3A4, CYP2D6, or CYP2C9), and its primary metabolites have not been documented through computational modeling in the available public domain.
Similarly, detailed computational predictions regarding the excretion pathways for this compound are not available. Such studies would typically involve modeling its potential for renal clearance or biliary excretion, taking into account factors like its physicochemical properties and interaction with transporters.
Table 1: Predicted Metabolic Profile of this compound
| Parameter | Predicted Value |
|---|---|
| Primary Metabolizing Enzymes | Data not available |
| Predicted Metabolic Pathways | Data not available |
| Major Predicted Metabolites | Data not available |
Prediction of Cell Permeability and Bioavailability Score
Prediction of Cell Permeability
Cell permeability is a key determinant of a drug's absorption. Computational models are widely used to predict this property, often by simulating passage through cellular models like the Caco-2 cell line, which serves as an in vitro model for the human intestinal epithelium. nih.govnih.gov These in silico predictions can be based on quantitative structure-property relationship (QSPR) models, molecular dynamics simulations, or machine learning algorithms trained on large datasets of compounds with known permeability. nih.govmdpi.comnih.gov
Specific computational studies predicting the Caco-2 cell permeability of this compound have not been identified in the reviewed literature. Therefore, its classification as having low, medium, or high permeability based on computational models remains undetermined.
Bioavailability Score
The bioavailability of a compound is often initially assessed using rules of thumb derived from the physicochemical properties of known orally active drugs. The most well-known of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5.
While specific bioavailability scores from advanced computational models for this compound are not available, an analysis based on its calculated properties can provide an indication of its potential drug-likeness.
Table 2: Predicted Physicochemical and Bioavailability Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | Data not available | Data not available |
| logP (Octanol-Water Partition Coefficient) | Data not available | Data not available |
| Hydrogen Bond Donors | Data not available | Data not available |
| Hydrogen Bond Acceptors | Data not available | Data not available |
| Bioavailability Score | Data not available | N/A |
Mechanistic Biological Investigations of 2 Chloro N 3 Ethoxyphenyl Benzamide and Its Structural Analogs
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Elucidation
The synthesis of 2-chloro-N-(3-ethoxyphenyl)benzamide and its analogs is typically achieved through a standard amide bond formation reaction. The most common approach involves the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride. nih.govnih.gov
For the synthesis of the parent compound, 2-chlorobenzoyl chloride is reacted with 3-ethoxyaniline (B147397). A base, such as triethylamine (B128534) or potassium carbonate, is often used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. evitachem.com The general synthetic scheme allows for two primary modification strategies to build a library of derivatives for SAR studies:
Modification of the Benzoyl Moiety: By keeping the 3-ethoxyaniline portion constant, a variety of commercially available or synthetically prepared substituted 2-chlorobenzoyl chlorides (e.g., with additional fluoro, nitro, or methyl groups) can be used. This strategy allows for the exploration of electronic and steric effects originating from the benzoyl ring.
Modification of the Anilino Moiety: Conversely, 2-chlorobenzoyl chloride can be reacted with a diverse range of substituted anilines. This approach probes the impact of substituents on the N-phenyl ring, which can significantly influence properties like lipophilicity and hydrogen bonding potential.
A general procedure involves dissolving the selected aniline in a suitable solvent like toluene (B28343) or dichloromethane (B109758), followed by the addition of the benzoyl chloride. The mixture is often heated under reflux to ensure the reaction goes to completion. nih.govresearchgate.net The resulting product can then be purified using techniques such as recrystallization or column chromatography. evitachem.com
The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. researchgate.net While specific SAR studies for this compound are not widely published, research on analogous series provides significant insights.
For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives as inhibitors of α-glucosidase and α-amylase revealed that both electron-donating groups (like -CH₃) and electron-withdrawing groups (like -NO₂) on the N-phenyl ring were highly favorable for inhibitory activity. nih.gov In another example, structure-guided modifications of a complex 2-chloro-benzamide inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT) demonstrated that targeted substitutions could enhance selectivity for the parasite enzyme over its human homolog by over 40-fold. nih.gov
Research on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors showed that the position of a dimethylamine (B145610) side chain significantly influenced potency and selectivity. researchgate.net Furthermore, work on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives as anticancer agents found that their antiproliferative activity was dependent on the nature of the amine substituted on the sulfamoyl group. researchgate.net These findings underscore the importance of systematic substitution to optimize the biological profile of a lead compound.
| Compound Series | Key Structural Variations | Observed Effect on Biological Activity | Enzyme/Cell Target | Reference |
|---|---|---|---|---|
| 2-Chloro-5-sulfamoyl-N-aryl-4-nitrobenzamides | Substituents on the N-aryl ring (e.g., -CH₃, -NO₂) | Electron-donating and electron-withdrawing groups enhanced inhibitory activity. | α-Glucosidase / α-Amylase | nih.gov |
| 2-Chloro-5-sulfamoyl-N-phenyl-benzamides | Modifications to the N-phenyl-pyrrolidinone moiety | Specific substitutions led to a >40-fold increase in selectivity. | C. parvum N-myristoyltransferase | nih.gov |
| Benzamide/Picolinamide Derivatives | Position of dimethylamine side chain on the N-phenyl ring | Markedly influenced inhibitory activity and selectivity. | Acetylcholinesterase (AChE) | researchgate.net |
| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamides | Various amines attached to the sulfamoyl group | Potent antiproliferative activity was dependent on the specific amine substituent. | MIA PaCa-2 (Pancreatic Cancer) Cells | researchgate.net |
In Vitro Enzyme Inhibition Studies
To understand the mechanism of action of a bioactive compound, it is essential to identify its molecular targets and characterize the nature of the interaction. In vitro enzyme assays are a cornerstone of this process.
While the precise molecular targets of this compound have not been definitively established in the available literature, studies on its structural analogs have successfully identified a range of enzyme targets. This suggests that the broader class of 2-chlorobenzamides can interact with diverse enzyme families.
Identified targets for analogous compounds include:
Cryptosporidium parvum N-myristoyltransferase (CpNMT): A complex 2-chloro-benzamide derivative was optimized as a selective inhibitor of this parasitic enzyme, which is crucial for the survival of the protozoan that causes severe diarrheal illness. nih.gov
α-Glucosidase and α-Amylase: A series of 2-chloro-nitrobenzamide derivatives demonstrated inhibitory activity against these enzymes, which are involved in carbohydrate metabolism, making them targets for type 2 diabetes treatment. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Certain benzamide derivatives have been evaluated as inhibitors of these enzymes, which are key targets in the management of Alzheimer's disease. researchgate.net
VEGFR-2: Some benzoxazole (B165842) derivatives, which can be considered related heterocyclic structures, have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in cancer therapy.
The potency of an enzyme inhibitor is quantified by its inhibition constants. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. The Kᵢ, or inhibition constant, is a more absolute measure of binding affinity.
Data from studies on structural analogs of this compound provide a reference for the potential potency of this class of compounds.
| Analog Structure/Series | Enzyme Target | Inhibition Constant (IC₅₀) | Reference |
|---|---|---|---|
| Compound 11e (a 2-chloro-benzamide derivative) | C. parvum N-myristoyltransferase (CpNMT) | 2.5 µM | nih.gov |
| Compound 11f (a 2-chloro-benzamide derivative) | C. parvum N-myristoyltransferase (CpNMT) | 2.8 µM | nih.gov |
| Compound 7a (a picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 µM | researchgate.net |
| Compound 5o (a 2-chloro-nitrobenzamide derivative) | α-Glucosidase | Potent inhibition reported | nih.gov |
| Compound 4j (a 5-chloro-2-methoxy-benzamide derivative) | MIA PaCa-2 Cancer Cells (antiproliferative) | Potent inhibition reported | researchgate.net |
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) provides deeper insight into how an inhibitor interacts with its target enzyme. This is typically determined through enzyme kinetic studies by measuring reaction rates at varying substrate and inhibitor concentrations.
Competitive inhibition occurs when the inhibitor binds to the enzyme's active site, directly competing with the substrate.
Non-competitive inhibition involves the inhibitor binding to an allosteric (non-active) site, which alters the enzyme's conformation and reduces its efficiency, regardless of whether the substrate is bound.
Mixed-type inhibition is a combination where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.
A clear example of this analysis comes from the study of benzamide derivatives as AChE inhibitors. Enzyme kinetic analysis revealed that the most potent compound, 7a, exhibited a mixed-type inhibition against AChE. researchgate.net Further computational analysis through molecular docking suggested that this compound was able to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which is consistent with a mixed-inhibition mechanism. researchgate.net
Receptor Binding and Modulation Studies
The interaction of a compound with specific biological receptors is fundamental to its pharmacological effect. These studies are crucial for determining the affinity, selectivity, and nature of the interaction, which can be agonistic, antagonistic, or allosteric.
Assessment of Ligand-Receptor Affinity and Selectivity
Specific data on the ligand-receptor affinity and selectivity of This compound is not extensively available in the current scientific literature. However, research on analogous benzamide structures provides insights into potential targets. For instance, certain benzamide derivatives have been investigated for their affinity to various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which are critical in neurotransmission.
In a broader context, studies on related compounds, such as N-substituted benzamides, have shown that the nature and position of substituents on the phenyl rings significantly influence receptor affinity and selectivity. For example, a study on 2-phenoxybenzamide (B1622244) derivatives highlighted that the substitution pattern on the anilino partial structure heavily impacted their antiplasmodial activity, suggesting specific interactions with a biological target. nih.gov
Characterization of Receptor Modulation Mechanisms
The mechanism by which a ligand modulates its receptor is a key aspect of its pharmacological profile. While direct mechanistic studies on This compound are lacking, research on similar molecules offers potential modes of action. For instance, a study on 2-(cyclopropanesulfonamido)-n-(2-ethoxyphenyl)benzamide, a structural analog, identified it as a potent and selective positive allosteric modulator of MrgX1, a G-protein-coupled receptor involved in pain pathways. johnshopkins.edu This suggests that N-phenylbenzamide scaffolds can possess allosteric modulatory capabilities.
Research on Biological Targets and Intracellular Pathway Modulation
Investigations into Modulation of Cellular Processes
The benzamide chemical class has been associated with the modulation of several key cellular processes. While specific data for This compound is not available, general studies on benzamides point towards potential interactions with fundamental cellular machinery. For instance, some benzamides are known to interact with enzymes or specific receptors that can influence cellular pathways. guidechem.com One vendor of a structural isomer, 2-chloro-N-(2-ethoxyphenyl)benzamide , suggests its potential use in investigating enzyme inhibition and cellular responses, though specific data is not provided. evitachem.com
Mechanistic Studies of Anti-inflammatory Activity
The anti-inflammatory potential of benzamide derivatives has been a subject of considerable interest. A prominent mechanism of action for some benzamides involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov NF-κB plays a critical role in regulating the immune response to infection and inflammation. Its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov
For example, studies on the N-substituted benzamides metoclopramide (B1676508) and 3-chloroprocainamide demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov This anti-inflammatory action is attributed to the inhibition of NF-κB at the gene transcription level. nih.gov Although not directly studied for This compound , this provides a plausible hypothesis for its potential anti-inflammatory mechanism.
In a related study, a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to have a high affinity for the cyclooxygenase-2 (COX-2) receptor in silico and was hypothesized to inhibit the COX-2 pathway, a key target for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This highlights another potential anti-inflammatory pathway that could be relevant for benzamide-related structures.
Characterization of Antioxidant Mechanisms
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various chemical classes, including benzamides, is an active area of research. The primary mechanisms of antioxidant action involve the scavenging of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. mdpi.com
While no specific antioxidant studies on This compound have been reported, research on other benzamide and N-phenyl derivatives has demonstrated such activity. For example, a study on N-benzimidazole-derived carboxamides showed that several compounds had significant free radical scavenging activity, in some cases superior to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant capacity of these compounds was evaluated using DPPH and ABTS assays. mdpi.com Another study on memory-enhancing plants noted that their antioxidant activity, measured by DPPH and hydrogen peroxide scavenging assays, is attributed to compounds like phenolic acids and flavonoids. nih.gov The presence of a phenolic ether in This compound suggests it could potentially participate in similar antioxidant processes.
Below is a table summarizing the potential biological activities of benzamide derivatives based on studies of structural analogs.
| Biological Activity | Potential Mechanism of Action | Investigated Analogs |
| Anti-inflammatory | Inhibition of NF-κB transcription factor | Metoclopramide, 3-chloroprocainamide nih.gov |
| Inhibition of Cyclooxygenase-2 (COX-2) | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid nih.gov | |
| Antioxidant | Free radical scavenging (DPPH, ABTS) | N-benzimidazole-derived carboxamides mdpi.com |
| Receptor Modulation | Positive allosteric modulation of MrgX1 | 2-(cyclopropanesulfonamido)-n-(2-ethoxyphenyl)benzamide johnshopkins.edu |
In Vitro Studies on Antibacterial Mechanisms (e.g., against specific bacterial strains like Mycobacterium tuberculosis)
For instance, a series of 2,2'-dithiobis(benzamide) analogs were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, including strains resistant to streptomycin, kanamycin, and isonicotinic acid hydrazide. nih.gov Structure-activity relationship (SAR) studies revealed that the length of the alkyl carbon chain in (acyloxy)alkyl ester derivatives was crucial for their antimycobacterial efficacy. nih.gov The most potent compound identified was 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] , which demonstrated a minimum inhibitory concentration (MIC) that was superior or equivalent to that of streptomycin, kanamycin, and ethambutol. nih.gov Importantly, these compounds did not exhibit cross-resistance with existing antitubercular drugs, suggesting a different mechanism of action. nih.gov
In a different study, novel benzamide structures have been identified with potent antibacterial activities against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis and E. faecium (VRE). google.com This highlights the potential of the benzamide scaffold in combating antibiotic resistance.
Furthermore, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , an acetamide (B32628) derivative, has shown antibacterial activity against Klebsiella pneumoniae. scielo.brnih.gov This compound was found to have a synergistic effect when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem, suggesting it may enhance the efficacy of these drugs. scielo.br In silico analysis pointed towards penicillin-binding protein as a possible target, leading to cell lysis. nih.gov The presence of a chlorine atom was noted to be important for the observed antibacterial activity. nih.gov
Table 1: Antibacterial Activity of Selected Benzamide Analogs
| Compound/Analog | Target Organism(s) | Key Findings |
| 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | Mycobacterium tuberculosis H37Rv (including resistant strains) | Potent activity, superior or equivalent to streptomycin, kanamycin, and ethambutol; no cross-resistance. nih.gov |
| Novel Benzamide Structures | MRSA, VISA, VRSA, VRE | Potent activity against various drug-resistant Gram-positive bacteria. google.com |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Synergistic effect with meropenem and imipenem; potential action on penicillin-binding protein. scielo.brnih.gov |
In Vitro Studies on Antifungal Mechanisms
The antifungal potential of benzamide derivatives has been explored, with several analogs of this compound demonstrating notable activity against various fungal pathogens.
One study investigated the antifungal activity of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br This compound exhibited fungicidal activity and was effective against both planktonic cells and biofilms, inhibiting biofilm formation and disrupting preformed biofilms. scielo.br Mechanistic studies indicated that its antifungal action is not mediated through binding to ergosterol (B1671047) in the fungal cell membrane or by causing damage to the cell wall, suggesting a novel mechanism of action that warrants further investigation. scielo.br
Another study focused on a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives . nih.gov These compounds were tested against six phytopathogenic fungi, and many exhibited good antifungal activity. nih.gov SAR analysis indicated that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly enhanced the antifungal activity. nih.gov For example, compound 6h showed excellent activity against Alternaria alternata, while compound 6k displayed the broadest antifungal spectrum among the tested derivatives. nih.gov
Table 2: Antifungal Activity of Selected Benzamide Analogs
| Compound/Analog | Target Organism(s) | Key Findings |
| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis (fluconazole-resistant) | Fungicidal, inhibits and disrupts biofilms; does not target ergosterol or the cell wall. scielo.br |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives (e.g., 6h, 6k) | Various phytopathogenic fungi (e.g., Alternaria alternata) | Good to excellent antifungal activity; halogen substitution on the benzene ring improves activity. nih.gov |
Analysis of Antiproliferative Mechanisms in Specific Cancer Cell Lines (e.g., cell cycle arrest, apoptosis induction pathways)
The antiproliferative effects of benzamide derivatives have been a significant area of cancer research. While direct mechanistic studies on this compound are scarce, research on its structural analogs has revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
For instance, a study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives linked to 1,2,3-triazole/thioacetamide moieties identified two compounds, 10 and 13 , as potent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com These compounds were found to suppress cell cycle progression and induce apoptosis in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.com The induction of apoptosis was confirmed by flow cytometry, which showed a significant increase in apoptotic cells after treatment. mdpi.com
Another study on 2-oxo-3-phenylquinoxaline derivatives, which share some structural similarities with benzamides, identified compounds 2a and 7j as having significant antiproliferative activity against the HCT-116 colon cancer cell line. nih.gov Treatment with compound 7j led to notable morphological changes indicative of apoptosis, such as nuclear disintegration and chromatin fragmentation. nih.gov
Furthermore, research into terpenoids isolated from Celastrus kusanoi demonstrated that these compounds could induce cell cycle arrest and apoptosis in bladder cancer cells (NTUB1). nih.gov Specifically, treatment with the triterpenoid (B12794562) erythrodiol led to G0/G1 phase cell cycle arrest and an increase in apoptotic cell death, which was associated with an elevated production of reactive oxygen species (ROS). nih.gov
Table 3: Antiproliferative Mechanisms of Selected Structural Analogs
| Compound/Analog | Cancer Cell Line(s) | Mechanism of Action |
| Benzimidazole derivatives (Compounds 10 & 13) | MDA-MB-231, SKOV3, A549 | EGFR inhibition, cell cycle suppression, apoptosis induction. mdpi.com |
| 2-oxo-3-phenylquinoxaline derivative (Compound 7j) | HCT-116 | Apoptosis induction (nuclear disintegration, chromatin fragmentation). nih.gov |
| Erythrodiol (Triterpenoid) | NTUB1 (Bladder Cancer) | G0/G1 cell cycle arrest, apoptosis induction, increased ROS production. nih.gov |
Future Research Directions and Identified Research Gaps for 2 Chloro N 3 Ethoxyphenyl Benzamide
Exploration of Novel Synthetic Methodologies
The synthesis of benzamide (B126) derivatives is a well-established field, yet there remains considerable scope for innovation, particularly concerning efficiency, sustainability, and scalability. Traditional methods for synthesizing 2-chlorobenzamides often involve the reaction of 2-chlorobenzoyl chloride with an appropriate amine. researchgate.net While effective, these methods can have limitations.
Future research should focus on developing novel synthetic pathways for 2-chloro-N-(3-ethoxyphenyl)benzamide. This could include:
Catalytic Methods: Investigating transition-metal-catalyzed cross-coupling reactions or C-H activation strategies to form the amide bond under milder conditions, potentially reducing waste and improving atom economy.
Flow Chemistry: Implementing continuous flow synthesis processes, which can offer superior control over reaction parameters, enhance safety, and facilitate easier scale-up compared to batch processing.
Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents, and exploring enzymatic synthesis as a highly selective and sustainable alternative.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Research Focus for this compound |
| Traditional Acyl Chloride Method | Well-established, reliable for small scale. | Optimization of reaction conditions to improve yield and purity. |
| Catalytic Amidation | Milder conditions, broader substrate scope, reduced byproducts. | Screening of various catalysts (e.g., Palladium, Copper, Iron-based) for the specific coupling. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development and optimization of a continuous flow reactor setup for the synthesis. |
| Biocatalysis | High selectivity, environmentally friendly. | Identification and engineering of suitable enzymes (e.g., lipases) for the amide bond formation. |
Advanced Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational and experimental techniques has revolutionized modern drug discovery. jddhs.comtaylorandfrancis.com For this compound, a compound with an uncharacterized biological profile, this integrated approach is essential.
Future research should leverage computational tools to guide and accelerate experimental investigations. Key areas include:
Molecular Modeling and Docking: Predicting potential biological targets by docking the structure of this compound against libraries of known protein structures. This can help prioritize experimental testing.
Quantitative Structure-Activity Relationship (QSAR): If a series of related analogues are synthesized, QSAR studies can be employed to build models that correlate chemical structure with biological activity, guiding the design of more potent and selective compounds. jddhs.com
In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound early in the research process, helping to identify potential liabilities. taylorandfrancis.com
Experimental validation of these computational predictions is crucial. Techniques such as X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of the compound bound to its biological target, confirming the predictions of docking studies. jddhs.com
Identification of Undiscovered Biological Targets and Signaling Pathways
A significant research gap for this compound is the lack of knowledge regarding its biological targets and mechanism of action. The broader benzamide class of molecules has been shown to interact with a variety of targets, including acting as TRPV1 antagonists and agents that protect against endoplasmic reticulum stress. nih.govnih.gov
Future research should be directed towards a systematic and unbiased identification of its molecular targets. Methodologies could include:
Chemical Proteomics: Utilizing affinity-based probes derived from the parent compound to isolate and identify binding partners from cell lysates.
Phenotypic Screening: Screening the compound across a diverse range of cell-based assays representing various disease states to identify unexpected therapeutic activities.
Target Deconvolution: Following a positive hit in a phenotypic screen, employing techniques like genetic knockdown (siRNA/CRISPR) or expression profiling to identify the specific protein or pathway responsible for the observed effect.
Development of High-Throughput Screening (HTS) Assays for Benzamide Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. acs.org HTS has been successfully used to identify active benzamide derivatives for various targets. nih.govnih.govacs.org To explore the potential of this compound and its analogues, the development of robust HTS assays is a critical future direction.
Research should focus on creating and validating assays tailored to potential targets or desired cellular effects. This involves:
Assay Design: Developing biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., reporter gene, cell viability) relevant to the therapeutic areas of interest. nih.gov
Assay Miniaturization: Adapting the assays to low-volume formats (e.g., 384-well or 1536-well plates) to reduce reagent costs and increase throughput. acs.org
Screening and Hit Validation: Executing the HTS campaign to screen libraries of benzamide derivatives and subsequently confirming the activity of initial "hits" through dose-response studies and secondary assays to eliminate false positives.
Table 2 outlines potential HTS assay types that could be developed for screening benzamide derivatives.
| Assay Type | Principle | Example Application |
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Screening for inhibitors of kinases, proteases, or other enzymes implicated in disease. |
| Cell Viability Assay | Quantifies the number of living cells after compound treatment. | Identifying compounds with cytotoxic effects against cancer cell lines. |
| Reporter Gene Assay | Measures the effect of a compound on the expression of a specific gene linked to a reporter. | Screening for modulators of a particular signaling pathway (e.g., NF-κB, Wnt). |
| Calcium Influx Assay | Measures changes in intracellular calcium concentration. | Identifying modulators of ion channels, such as the TRPV1 channel. nih.gov |
Design of Targeted Delivery Systems for Research Applications
To effectively study the biological activity of this compound in vitro and in vivo, it may be necessary to develop systems that can deliver the compound to specific cells or tissues. Targeted delivery can enhance efficacy, reduce potential off-target effects, and improve the compound's physicochemical properties for research applications.
Future research in this area should explore the formulation of this compound into various nano-drug delivery systems (NDDS). nih.gov Potential avenues include:
Liposomal Formulation: Encapsulating the compound within liposomes to improve solubility and alter its pharmacokinetic profile.
Polymeric Nanoparticles: Incorporating the compound into biodegradable polymer nanoparticles, which can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cell types.
Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific triggers within a target microenvironment, such as changes in pH or the presence of certain enzymes. nih.gov
These advanced delivery systems would serve as crucial research tools to probe the compound's biological function with greater precision in complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
